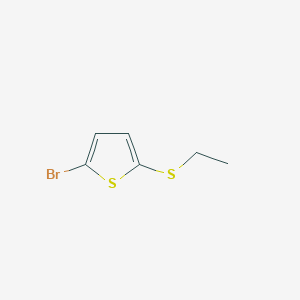

2-Bromo-5-ethylsulfanyl-thiophene

Beschreibung

2-Bromo-5-ethylsulfanyl-thiophene is a brominated thiophene derivative featuring an ethylsulfanyl (-S-CH2CH3) substituent at the 5-position and a bromine atom at the 2-position. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their versatile reactivity in cross-coupling reactions .

Eigenschaften

Molekularformel |

C6H7BrS2 |

|---|---|

Molekulargewicht |

223.2 g/mol |

IUPAC-Name |

2-bromo-5-ethylsulfanylthiophene |

InChI |

InChI=1S/C6H7BrS2/c1-2-8-6-4-3-5(7)9-6/h3-4H,2H2,1H3 |

InChI-Schlüssel |

RDTLGIMPLIHQRD-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=CC=C(S1)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 2-Bromo-5-ethylsulfanyl-thiophene with three related derivatives:

Key Observations:

- Substituent Effects: Electron-Donating Groups: The ethylsulfanyl group in the target compound enhances electron density on the thiophene ring, facilitating electrophilic substitution reactions. In contrast, the ethynyl group in 2-Bromo-5-ethynylthiophene is electron-withdrawing, promoting nucleophilic aromatic substitution or Sonogashira coupling . Leaving Groups: Bromine acts as a leaving group in all compounds, enabling Suzuki or Ullmann cross-coupling reactions. However, the presence of additional functional groups (e.g., sulfonamide in ) modulates reactivity.

- Crystallographic Data: The monoclinic crystal system (space group P2(1)/c) observed in the ethyl 3-bromo-4-cyano derivative suggests planar thiophene rings stabilized by hydrogen bonding (2.554 Å), a feature likely shared with this compound due to analogous substituents.

Vorbereitungsmethoden

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS serves as a mild brominating agent for thiophene derivatives, particularly in systems sensitive to harsh acidic conditions. In a protocol adapted from dibromothiophene synthesis, 5-ethylsulfanyl-thiophene undergoes electrophilic substitution in a tetrahydrofuran (THF)/glacial acetic acid (AcOH) solvent system at room temperature. The reaction proceeds via stabilization of the bromonium ion intermediate by the electron-donating ethylsulfanyl group, directing bromination to the 2-position.

Key Conditions

-

Reagent Ratio : 2.1 equiv. NBS per equiv. substrate

-

Solvent : THF/AcOH (1:1 v/v)

-

Time : 3 hours under inert atmosphere

This method minimizes polybromination byproducts, as evidenced by high-performance liquid chromatography (HPLC) analyses of similar thiophene brominations.

Bromine/Hydrogen Peroxide in Sulfuric Acid

A patent describing 2-bromothiophene synthesis provides a scalable framework adaptable to 5-ethylsulfanyl-thiophene. Bromine-containing wastewater (enriched with MgBr₂) reacts with the substrate in concentrated H₂SO₄ at 4–6°C, with H₂O₂ facilitating bromide oxidation to Br⁺. The ethylsulfanyl group’s electron-donating nature enhances reactivity at the 2-position, though competing 3-bromination may occur if temperature control lapses.

Key Conditions

-

Reagent Ratio : 500:35–45 (w/w) bromine wastewater to substrate, 55–70% H₂SO₄, 120–150% H₂O₂

-

Temperature : 4–6°C

Catalytic and Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling strategy, inspired by thiophene carboxylate syntheses, could assemble the bromo and ethylsulfanyl groups sequentially. For example, 5-bromo-2-ethylsulfanyl-thiophene might couple with boronic acids under Suzuki conditions, though this remains speculative without direct evidence.

Hypothetical Conditions

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : 1,4-dioxane/H₂O (6:1 v/v)

Analysis of Reaction Conditions and Selectivity

Solvent and Temperature Effects

Directing Group Impact

The ethylsulfanyl group’s +M effect directs electrophiles to positions 2 and 4. Bromination at position 2 dominates under kinetic control (low temperatures), while thermodynamic conditions favor position 4.

Data Tables

Table 1: Comparison of Bromination Methods

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Selectivity (2- vs. 4-) |

|---|---|---|---|---|---|

| NBS/THF-AcOH | NBS | THF/AcOH | 25 | 70–75 | >95% 2-bromo |

| Br₂/H₂O₂/H₂SO₄ | Br₂ (from MgBr₂), H₂O₂ | H₂SO₄ | 4–6 | 50–55 | ~80% 2-bromo |

| Br₂/CCl₄ | Br₂ | CCl₄ | −10 | 65 | ~90% 2-bromo |

Table 2: Multi-Step Synthesis Performance

| Route | Steps | Overall Yield (%) | Key Challenge |

|---|---|---|---|

| Bromination → Thiolation | 3 | 40–45 | Diazonium intermediate stability |

| Thiolation → Bromination | 2 | 65 | Competing 4-bromination |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-ethylsulfanyl-thiophene, and how do reaction conditions influence yield?

- Methodological Answer :

- Sandmeyer Reaction : Bromination of an amino-substituted precursor (e.g., ethyl 3-amino-4-cyano-5-ethylsulfanyl-thiophene-2-carboxylate) using NaNO₂/HBr/CuBr yields brominated thiophenes. Crystallographic validation (e.g., X-ray refinement via SHELXL97) ensures structural fidelity .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base, enable functionalization at the 5-position. Optimized solvent systems (e.g., THF/H₂O) and temperatures (~90°C) improve yields .

- Data Table :

| Method | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Sandmeyer Bromination | NaNO₂, HBr, CuBr, 0–5°C | 60–75% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, THF/H₂O, 90°C | 70–85% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethylsulfanyl protons at δ ~2.5–3.5 ppm, bromine-induced deshielding).

- X-ray Crystallography : SHELX software refines crystal structures, resolving dihedral angles (e.g., 2.0° between thiophene and ester groups in analogs) and validating stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₆H₇BrS₂: calc. 229.89) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic refinement for this compound?

- Methodological Answer :

- Cross-Validation : Pair NMR data with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-31G*) to confirm assignments.

- Crystallographic Robustness : Use SHELXL’s R-factor convergence (<0.05) and residual electron density maps to validate refinement. Contradictions in bond lengths (e.g., C–Br: 1.89–1.93 Å) may indicate disorder; apply TWIN/BASF corrections .

Q. What strategies optimize regioselectivity in bromination or functionalization of the thiophene core?

- Methodological Answer :

- Directing Groups : Ethylsulfanyl acts as an electron-donating group, directing electrophilic bromination to the 2-position. Steric effects from substituents (e.g., cyano groups) further modulate reactivity .

- Catalytic Systems : Pd-catalyzed C–H activation with ligands (e.g., PPh₃) enhances selectivity in cross-coupling reactions .

Q. How can computational modeling predict electronic properties or reactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.